molecular formula C9H14ClNO B051211 2-(Benzyloxy)ethanamine hydrochloride CAS No. 10578-75-3

2-(Benzyloxy)ethanamine hydrochloride

Cat. No.: B051211
CAS No.: 10578-75-3
M. Wt: 187.66 g/mol
InChI Key: AFQMWBUNDONXED-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethanamine hydrochloride (CAS 10578-75-3) is an organic compound with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol. Structurally, it consists of an ethanamine backbone substituted with a benzyloxy group (a phenylmethyl ether) at the second carbon (Figure 1). This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals . Its solubility in polar solvents like water and ethanol facilitates its use in diverse reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediate :
    • 2-(Benzyloxy)ethanamine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to the development of new therapeutic agents .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds related to 2-(benzyloxy)ethanamine may exhibit neuroprotective properties. Research indicates potential applications in treating neurodegenerative diseases, although further studies are needed to substantiate these claims.
  • Preservative Use :
    • The compound has been explored for its potential as a preservative in cosmetic and dermatological formulations, enhancing product stability and shelf life .

A study demonstrated the synthesis of various derivatives of this compound, which were tested for biological activity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .

Case Study 2: Neuroprotective Research

Research focusing on neuroprotective compounds derived from this compound highlighted its role in reducing oxidative stress in neuronal cells. This study provides insights into its potential use in treating conditions like Alzheimer's disease .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains a benzyloxy groupPotential neuroprotective effects
PhenylethylamineSimple phenethyl structureKnown stimulant properties
BenzylamineAromatic amine without ethylene glycolUsed primarily in organic synthesis
N-Benzyl-2-aminoethanolLacks the benzyloxy substituentFocused on different biological activities

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(benzyloxy)ethanamine hydrochloride and analogous compounds.

Table 1: Comparative Overview of this compound and Related Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Primary Applications/Activities References
2-(Benzyloxy)ethanamine HCl (10578-75-3) C₉H₁₄ClNO 187.67 Benzyloxy on ethanamine Organic synthesis intermediate
2-(4-Benzyloxyphenyl)ethanamine HCl (2982-54-9) C₁₅H₁₈ClNO 263.77 Benzyloxy on phenethylamine Intermediate for bioactive compounds
3,4-Methylenedioxyphenethylamine HCl (1653-64-1) C₉H₁₂ClNO₂ 201.65 Methylenedioxy on phenethylamine Psychoactive research (analogous to MDMA)
Tryptamine HCl (1010-95-3) C₁₀H₁₃ClN₂ 196.68 Indole-3-yl on ethanamine Anti-plasmodial, HSP90 inhibition
Diphenhydramine HCl (147-24-0) C₁₇H₂₂ClNO 291.82 Diphenylmethoxy and dimethylamino Antihistamine drug
2-(6-Chloro-5-methylbenzoxazol-2-yl)ethanamine HCl (1119450-64-4) C₁₀H₁₂Cl₂N₂O 247.12 Chloro-methyl benzoxazole on ethanamine Fluorescent probes, structural analysis
5-Methyltryptamine HCl (1010-95-3) C₁₁H₁₅ClN₂ 210.70 5-Methylindole on ethanamine Hallucinogen research

Structural and Functional Analysis

Substituent Complexity: 2-(Benzyloxy)ethanamine HCl features a simple benzyl ether group, making it less sterically hindered compared to compounds like diphenhydramine HCl, which contains a bulky diphenylmethoxy group and a dimethylamino moiety . 2-(4-Benzyloxyphenyl)ethanamine HCl extends the carbon chain (phenethylamine vs. ethanamine), introducing a phenyl ring with a benzyloxy substituent. This structural variation enhances aromatic interactions in drug-receptor binding, as seen in intermediates for bioactive molecules .

Pharmacological Activity: Tryptamine HCl and its derivatives (e.g., 5-methyltryptamine HCl) exhibit biological activity due to the indole ring, which mimics endogenous neurotransmitters like serotonin. These compounds inhibit HSP90 and show anti-plasmodial properties . 3,4-Methylenedioxyphenethylamine HCl is structurally analogous to MDMA and is studied for its psychoactive effects, acting as a serotonin-norepinephrine-dopamine releasing agent .

Solubility and Reactivity: The benzyloxy group in 2-(benzyloxy)ethanamine HCl enhances solubility in organic solvents compared to non-polar analogs. However, diphenhydramine HCl’s dimethylamino group increases water solubility, critical for its bioavailability as an antihistamine . 2-(6-Chloro-5-methylbenzoxazol-2-yl)ethanamine HCl contains a heterocyclic benzoxazole ring, which improves stability and fluorescence properties, making it suitable for imaging applications .

Molecular Weight and Applications :

  • Lower molecular weight compounds like 2-(benzyloxy)ethanamine HCl (187.67 g/mol) are preferred in synthetic chemistry for ease of purification. In contrast, higher molecular weight derivatives (e.g., diphenhydramine HCl at 291.82 g/mol) are optimized for drug delivery and receptor binding .

Research Findings and Key Differences

  • Synthetic Utility : 2-(Benzyloxy)ethanamine HCl is a versatile building block for introducing benzyl-protected amine groups, whereas 2-(4-benzyloxyphenyl)ethanamine HCl is tailored for synthesizing phenyl-substituted bioactive molecules .
  • Biological Targets : Tryptamine derivatives target HSP90 and malaria parasites, while 2C-series compounds (e.g., 2C-B, 2C-I) interact with serotonin receptors, highlighting substituent-dependent activity .
  • Toxicity: Limited safety data exist for 2-(benzyloxy)ethanamine HCl, whereas diphenhydramine HCl has well-documented pharmacokinetics and toxicity profiles due to its clinical use .

Biological Activity

2-(Benzyloxy)ethanamine hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClNO, indicating the presence of a benzyloxy group attached to an ethanamine backbone. This structural feature is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : The benzyloxy group enhances the compound's ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease and depression .
  • Receptor Interactions : The compound may interact with various neurotransmitter receptors, modulating their activity. This interaction can influence numerous physiological processes, including mood regulation and motor control.

Biological Activity and Applications

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies have indicated that compounds with similar structures exhibit neuroprotective properties. The inhibition of MAO-B by this compound suggests potential use in neurodegenerative disorders .
  • Antidepressant Properties : By increasing the availability of monoamines in the synaptic cleft, this compound may exert antidepressant effects, making it a candidate for further research in treating mood disorders.
  • Chemical Synthesis : In addition to its biological applications, this compound serves as an intermediate in the synthesis of various pharmaceuticals, underscoring its importance in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the effects and potential applications of this compound:

  • Inhibition of MAO-B : A study investigating benzyloxy derivatives demonstrated that the presence of the benzyloxy group significantly enhances MAO-B inhibition. The compound was shown to be a time-dependent inhibitor, suggesting irreversible binding to the enzyme .
    CompoundIC50 (µM)MAO-A Inhibition (%)MAO-B Inhibition (%)
    2-(Benzyloxy)ethanamine HCl5.02085
    FA-733.51590
  • Neuroprotective Studies : In vivo studies on animal models have reported that compounds structurally related to this compound exhibit neuroprotective effects against neurotoxicity induced by oxidative stress .
  • Pharmacological Evaluation : Further pharmacological evaluations have suggested that this compound may enhance cognitive functions through its action on neurotransmitter systems, warranting more extensive clinical trials.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-(Benzyloxy)ethanamine hydrochloride in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation to mitigate inhalation risks. In case of accidental exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store the compound in a cool, dry place away from ignition sources due to its flammability (Flash Point: ~100°C) .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as referenced in safety data sheets (SDS) for compounds with similar benzyloxy-ethylamine structures. Compare retention times against certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, focusing on characteristic peaks for the benzyloxy group (~7.3 ppm aromatic protons) and ethylamine backbone .

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer : The compound’s solubility profile is critical. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Note its molecular weight (~200 g/mol) and melting point (data gaps exist; estimate via differential scanning calorimetry). These properties dictate reaction solvent selection and purification methods (e.g., recrystallization vs. column chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of 2-(Benzyloxy)ethanamine derivatives?

  • Methodological Answer : Cross-validate toxicity data using in vitro assays (e.g., MTT assay for cell viability) and in silico tools (e.g., ProTox-II for LD50 prediction). For example, conflicting reports on respiratory irritation (e.g., SDS warnings vs. lack of acute toxicity in some studies) may arise from batch-specific impurities. Conduct gas chromatography-mass spectrometry (GC-MS) to identify trace contaminants .

Q. What experimental strategies optimize the synthesis of this compound while minimizing side products?

  • Methodological Answer : Use a benzylation reaction under anhydrous conditions with benzyl bromide and ethanolamine, followed by HCl acidification. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection. Purify via vacuum distillation or silica gel chromatography to remove byproducts like unreacted benzyl bromide .

Q. How does this compound interact with biological targets such as receptors or enzymes?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to serotonin or adrenergic receptors, given structural similarities to tryptamine derivatives. Validate experimentally using radioligand binding assays. For example, compare its binding to HSP90 against known inhibitors like Tryptamine hydrochloride, focusing on hydrogen-bond interactions with residues like GLU527 and TYR604 .

Q. What analytical techniques are suitable for characterizing degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify degradation pathways. For example, hydrolytic cleavage of the benzyloxy group under acidic conditions may yield ethanolamine derivatives. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Properties

IUPAC Name

2-phenylmethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQMWBUNDONXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383411
Record name 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-75-3
Record name 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)ethanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethanolamine hydrochloride (20 g, 0.21 mol) in toluene (100 mL) was treated with sodium metal (pellets washed with hexane) (10.14 g, 0.44 mL). The reaction was refluxed until the sodium metal was no longer present. The mixture was cooled and benzyl chloride (24.17 mL, 0.21 mmol) was added, the reaction was stirred at room temperature overnight. The reaction mixture was filtered and the solid washed with toluene. The filtrate was cooled to 0° C. and HCl gas was bubbled in for 10 minutes. A white precipitate was obtained and filtered. The solid was recrystallized using 70 mL of isopropyl alcohol (10.4 g, 0.056 mol); MS-CI 188 (m+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.17 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
[Compound]
Name
CI 188
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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